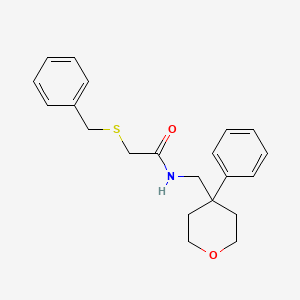

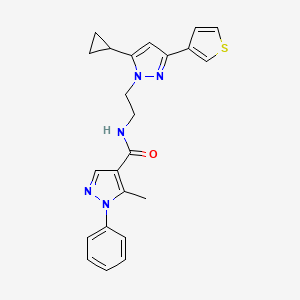

![molecular formula C11H14N6O3 B3002390 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034597-50-5](/img/structure/B3002390.png)

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide involves a multi-step process starting from 2,6-difluorobenzonitrile. The initial step is the amination with morpholine, followed by cyclization with hydrazine hydrate to form the core indazole structure. This core is then further functionalized by condensation with different isocyanates to introduce various substituents, resulting in compounds with potential biological activities. For instance, the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine leads to a compound with a trifluoromethoxy phenyl group . Similarly, using 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene results in a chloro-trifluoromethyl phenyl substituted compound . Another variation involves the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with the indazole amine to introduce a methoxyphenyl cyclopropane moiety .

Molecular Structure Analysis

The crystal structures of the synthesized compounds reveal that they belong to the monoclinic system. For example, the compound with the trifluoromethoxy phenyl group crystallizes in the P21/n space group with cell parameters a = 11.0292(7) Å, b = 11.4332(8) Å, c = 15.6690(8) Å, α = 90°, β = 102.481(6)°, γ = 90° . These structural details are crucial for understanding the molecular interactions and potential binding modes with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their specificity and the ability to introduce diverse functional groups. The condensation reactions are key steps that allow for the combination of the indazole core with various substituents, which can significantly alter the biological activity of the resulting molecules. The precise nature of these reactions is essential for the design of compounds with desired properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide are not detailed in the provided papers, the related compounds synthesized in these studies exhibit distinct properties that contribute to their biological activity. The crystal structures provide insight into the molecular conformations, which can influence solubility, stability, and reactivity. The presence of functional groups such as trifluoromethoxy and chloro-trifluoromethyl can affect the lipophilicity and electronic properties of the molecules, potentially impacting their interaction with biological targets . The methoxyphenyl cyclopropane moiety could also play a role in the compound's pharmacokinetic profile .

Biological Activity

The synthesized compounds have been evaluated for their biological activity, particularly their antiproliferative effects on cancer cell lines. The compound with the trifluoromethoxy phenyl group showed effective inhibition of cancer cell proliferation . Similarly, the chloro-trifluoromethyl phenyl substituted compound exhibited inhibitory capacity against A549 and BGC-823 cancer cell lines . The compound with the methoxyphenyl cyclopropane moiety also demonstrated significant inhibitory activity against some cancer cell lines . These findings suggest that the synthesized compounds have potential as antitumor agents, and further studies could explore their mechanisms of action and therapeutic potential.

Wirkmechanismus

Target of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines , suggesting potential targets within these cells.

Mode of Action

Compounds with similar structures have been found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in certain cancer cells and initiation of cell death via the mitochondrial apoptotic pathway .

Pharmacokinetics

The unique chemical structure of the triazole moiety can affect the polarity, lipophilicity, and hydrogen-bond-forming ability of compounds to improve their pharmacokinetics, pharmacology, and toxicology .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines , suggesting that this compound may also have cytotoxic effects.

Eigenschaften

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O3/c18-10-9-15-14-8(17(9)2-1-12-10)7-13-11(19)16-3-5-20-6-4-16/h1-2H,3-7H2,(H,12,18)(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBOJFOCUQGQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

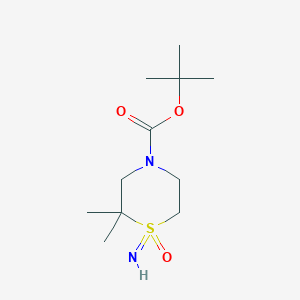

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B3002314.png)

![4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide](/img/structure/B3002318.png)

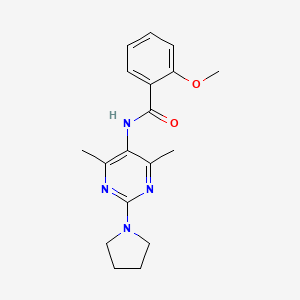

![7-(3-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3002319.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide](/img/structure/B3002323.png)

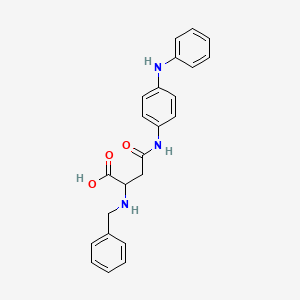

![N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3002326.png)

![Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3002328.png)